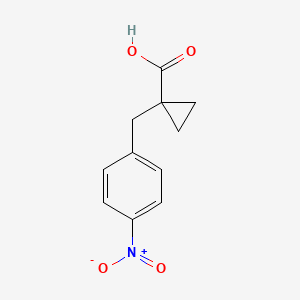
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid. It features a cyclopropane ring fused to the Cα atom of the amino acid. As a white solid, it occurs naturally and has several interesting properties .
Vorbereitungsmethoden
Synthetic Routes:: 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid can be synthesized through various routes. One common method involves the reaction of 4-nitrobenzyl bromide with cyclopropanecarboxylic acid. The bromine atom in 4-nitrobenzyl bromide is replaced by the cyclopropane ring, yielding the desired compound.
Reaction Conditions:: The reaction typically takes place under reflux conditions in an appropriate solvent (such as dichloromethane or chloroform). The use of a base (e.g., sodium hydroxide) facilitates the deprotonation of the carboxylic acid group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Analyse Chemischer Reaktionen
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution: NBS (N-bromosuccinimide) is often used for benzylic bromination.
Reduction: Hydrogenation or metal hydrides (e.g., LiAlH₄) can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigating potential drug candidates.
Industry: Synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as a substrate, inhibitor, or modulator of biological processes. Further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, other related compounds include:
- Cyclopropanecarboxylic acid (without the benzyl group).
- Other benzylic-substituted amino acids.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
1-[(4-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(5-6-11)7-8-1-3-9(4-2-8)12(15)16/h1-4H,5-7H2,(H,13,14) |
InChI-Schlüssel |
ASKCRGDUNXESAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


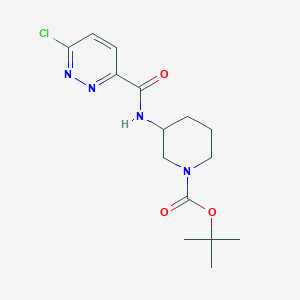
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
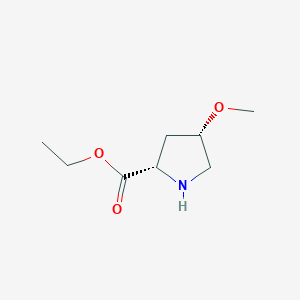
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
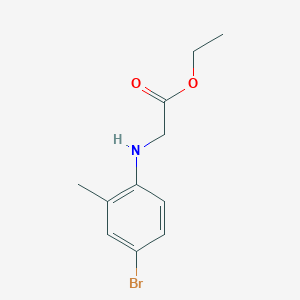
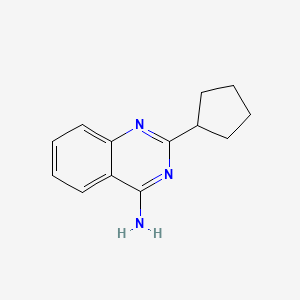
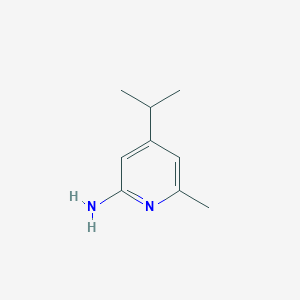

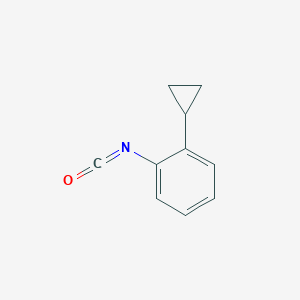

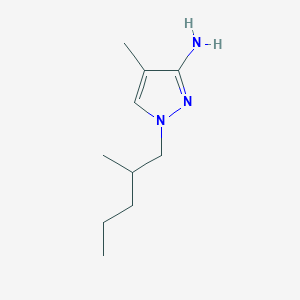

![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

